molecular formula C21H21NO2 B2379791 5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid CAS No. 474376-65-3

5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid

Cat. No. B2379791
CAS RN: 474376-65-3
M. Wt: 319.404
InChI Key: PEIGAFLQZLAFNK-UHFFFAOYSA-N
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Description

The compound “5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid” is a complex organic molecule. Its molecular formula is C21H21NO2 . It is related to other compounds such as N-(3-Methoxypropyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Photochemistry and Radical Reactions

Research by DeCosta and Pincock (1993) explored the photochemistry of certain naphthylmethyl esters, closely related to the structure of the compound . They demonstrated how radical pairs and ion pairs play a crucial role in the chemical reactions under photochemical conditions. Such studies are fundamental in understanding the photochemical behavior of complex organic compounds, including 5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid (DeCosta & Pincock, 1993).

Synthetic Applications in Organic Chemistry

A study by Coppola, Hardtmann, and Pfister (1982) on the synthesis and reactions of specific oxazine diones demonstrates the broader context of synthetic applications in organic chemistry. Their work on derivatives and reaction pathways provides insights into the synthetic versatility of compounds, including the one of interest, offering a perspective on its potential uses in synthetic organic chemistry (Coppola, Hardtmann, & Pfister, 1982).

properties

IUPAC Name

10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIGAFLQZLAFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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